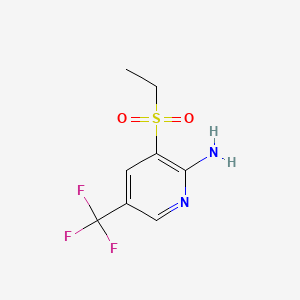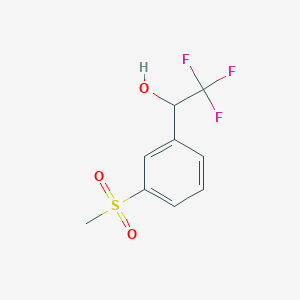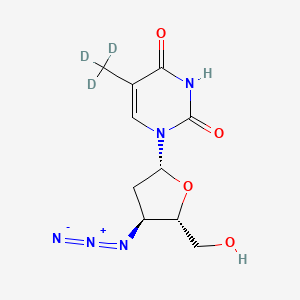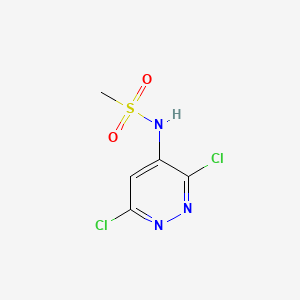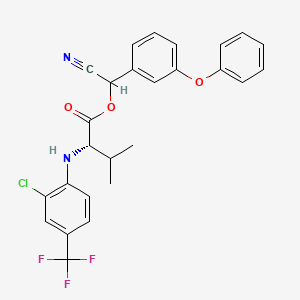
Mavrik
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mavrik is a synthetic pyrethroid insecticide known for its active ingredient, tau-fluvalinate. It is widely used in agriculture to control a variety of pests due to its effectiveness and relatively low toxicity to beneficial insects like bees.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tau-fluvalinate, the active ingredient in Mavrik, is synthesized through a multi-step chemical process. The synthesis involves the reaction of fluvalinate acid with various reagents under controlled conditions to produce tau-fluvalinate. The reaction typically requires specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, tau-fluvalinate is produced in large-scale reactors where precise control of reaction parameters is maintained. The process involves the use of high-purity starting materials and advanced purification techniques to ensure the final product meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
Tau-fluvalinate undergoes several types of chemical reactions, including:
Oxidation: Tau-fluvalinate can be oxidized under specific conditions to form various oxidation products.
Reduction: It can also be reduced to form different reduced derivatives.
Substitution: Tau-fluvalinate can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tau-fluvalinate can produce fluvalinate acid derivatives, while reduction can yield different alcohols or amines.
Scientific Research Applications
Tau-fluvalinate has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the behavior of synthetic pyrethroids.
Biology: Investigated for its effects on various insect species and its interactions with biological systems.
Medicine: Studied for its potential use in controlling vector-borne diseases by targeting insect vectors.
Industry: Used in agricultural practices to protect crops from pests, thereby increasing yield and quality.
Mechanism of Action
Tau-fluvalinate exerts its effects by targeting the nervous system of insects. It binds to sodium channels in nerve cells, disrupting normal nerve function and causing paralysis and death. This mechanism is highly specific to insects, which is why tau-fluvalinate has relatively low toxicity to mammals and beneficial insects.
Comparison with Similar Compounds
Tau-fluvalinate is unique among synthetic pyrethroids due to its specific chemical structure and low toxicity to non-target organisms. Similar compounds include:
Permethrin: Another synthetic pyrethroid with a broader spectrum of activity but higher toxicity to non-target organisms.
Cypermethrin: Known for its high potency against a wide range of pests but also higher environmental persistence.
Deltamethrin: Highly effective against many pests but can be more toxic to aquatic life.
Tau-fluvalinate stands out due to its balance of effectiveness and safety, making it a preferred choice in integrated pest management programs.
Properties
Molecular Formula |
C26H22ClF3N2O3 |
|---|---|
Molecular Weight |
502.9 g/mol |
IUPAC Name |
[cyano-(3-phenoxyphenyl)methyl] (2S)-2-[2-chloro-4-(trifluoromethyl)anilino]-3-methylbutanoate |
InChI |
InChI=1S/C26H22ClF3N2O3/c1-16(2)24(32-22-12-11-18(14-21(22)27)26(28,29)30)25(33)35-23(15-31)17-7-6-10-20(13-17)34-19-8-4-3-5-9-19/h3-14,16,23-24,32H,1-2H3/t23?,24-/m0/s1 |
InChI Key |
INISTDXBRIBGOC-CGAIIQECSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OC(C#N)C1=CC(=CC=C1)OC2=CC=CC=C2)NC3=C(C=C(C=C3)C(F)(F)F)Cl |
Canonical SMILES |
CC(C)C(C(=O)OC(C#N)C1=CC(=CC=C1)OC2=CC=CC=C2)NC3=C(C=C(C=C3)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


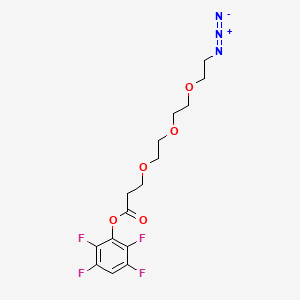


![N-[2-(2-methoxyethoxy)ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B13714552.png)
![6-(Benzyloxy)-1-cyclopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13714557.png)



